molecular formula C9H12ClNO2 B580961 5-Chloro-2-methoxy-3-propoxypyridine CAS No. 1228957-11-6

5-Chloro-2-methoxy-3-propoxypyridine

Cat. No. B580961
M. Wt: 201.65
InChI Key: NEUJOCRUDRDKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-3-propoxypyridine is a chemical compound with the molecular formula C9H12ClNO2 . It has a molecular weight of 201.65 .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methoxy-3-propoxypyridine is 1S/C9H12ClNO2/c1-3-4-13-8-5-7 (10)6-11-9 (8)12-2/h5-6H,3-4H2,1-2H3 .


Chemical Reactions Analysis

5-Chloro-2-methoxy-3-propoxypyridine can be used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxy-3-propoxypyridine has a refractive index of n20/D 1.5260 (lit.), a boiling point of 181-182 °C (lit.), and a density of 1.193 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Preparation of Biaryls via Palladium-Catalyzed Hiyama Cross-Coupling with Aryltrifluorosilanes : In this application, “5-Chloro-2-methoxy-3-propoxypyridine” is used as a reactant in the Hiyama cross-coupling reaction. This reaction is used to prepare biaryl compounds, which are common structures in many pharmaceuticals and organic materials.

  • Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with halides. This reaction is widely used in organic chemistry to form carbon-carbon bonds.

  • Preparation of Biaryls via Palladium-Catalyzed Hiyama Cross-Coupling with Aryltrifluorosilanes : In this application, “5-Chloro-2-methoxy-3-propoxypyridine” is used as a reactant in the Hiyama cross-coupling reaction. This reaction is used to prepare biaryl compounds, which are common structures in many pharmaceuticals and organic materials.

  • Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to couple boronic acids with halides. This reaction is widely used in organic chemistry to form carbon-carbon bonds.

properties

IUPAC Name

5-chloro-2-methoxy-3-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUJOCRUDRDKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682441
Record name 5-Chloro-2-methoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-3-propoxypyridine

CAS RN

1228957-11-6
Record name 5-Chloro-2-methoxy-3-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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